1-(2-Methoxyphenyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea - 2034477-55-7

1-(2-Methoxyphenyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea

Catalog Number: EVT-2835978
CAS Number: 2034477-55-7
Molecular Formula: C18H17N3O2S
Molecular Weight: 339.41
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Urea formation: Reacting an amine with an isocyanate is a common method to create ureas. In this case, (2-(thiophen-2-yl)pyridin-3-yl)methanamine could be reacted with 2-methoxyphenyl isocyanate to form the target compound [, , ].
  • Multi-step synthesis: As seen in multiple papers, building the target structure might involve a series of steps like creating the substituted pyridine, attaching the thiophene ring, and finally forming the urea moiety [, , , , , ].
Molecular Structure Analysis
  • Planar rings: Compounds with thiophene and pyridine rings often exhibit planarity, which can influence their stacking and interactions [, , , ].
  • Hydrogen bonding: The presence of NH groups in the urea moiety enables hydrogen bond formation, potentially impacting the compound's solubility and crystal packing [, , , , , ].
  • Substituent effects: The position and nature of substituents like methoxy and halogen groups can affect molecular conformation, intermolecular interactions, and thus, physicochemical properties [, , ].
Mechanism of Action
  • Receptor binding: Heterocyclic compounds like the one often bind to specific receptors in the body, triggering various downstream effects. The specific receptor targeted would depend on the exact conformation and functional groups present [, , , , , ].
  • Enzyme inhibition: Some substituted ureas are known to inhibit specific enzymes, leading to a therapeutic effect. The exact enzyme targeted would need to be determined experimentally [, , ].
Physical and Chemical Properties Analysis
  • Solubility: The presence of both polar (urea, pyridine) and nonpolar (thiophene, phenyl) groups suggests a potential for solubility in a range of solvents, depending on the pH and solvent polarity [, ].
  • Melting point/boiling point: These would be influenced by the compound's intermolecular interactions and molecular weight. Compounds with similar structures often exhibit melting points above 100°C [].
  • LogP: This value indicates lipophilicity. The presence of aromatic rings and the methoxy group suggests moderate lipophilicity [].
Applications
  • Medicinal Chemistry: Many of the compounds discussed in the papers exhibit anti-cancer, anti-inflammatory, and anti-platelet aggregation activities [, , , , , , , , ]. The structural similarities with 1-(2-Methoxyphenyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea suggest it might also possess such biological activities, making it a potential candidate for further development as a pharmaceutical agent.
  • Materials Science: Compounds with heterocyclic rings and extended conjugation often exhibit interesting optical and electronic properties. Therefore, 1-(2-Methoxyphenyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea could potentially be used in developing advanced materials for applications in organic electronics, sensors, and other related fields [, ].
  • Chemical Biology: The compound could be used as a tool to study biological processes. For example, it could be used to investigate the roles of specific receptors or enzymes in cellular pathways. By introducing modifications to the compound's structure, researchers could develop more potent and selective probes for various biological targets [, , ].
Future Directions
  • Synthesis optimization: Developing an efficient and scalable synthesis method would be crucial for further investigations [, ].
  • In vitro and in vivo studies: Assessing the compound's biological activity in various assays would be crucial to understanding its potential therapeutic applications [, , , , , , , , ].
  • Structure-activity relationship (SAR) studies: Synthesizing and evaluating analogues with different substituents would help establish the relationship between structure and biological activity, ultimately leading to more potent and selective compounds [, ].
  • Pharmacokinetic and toxicological profiling: Understanding the absorption, distribution, metabolism, excretion, and toxicity of the compound is crucial for its potential development as a drug candidate [, ].
  • Relevance: This compound shares the 2-thiophenylpyridine moiety with 1-(2-methoxyphenyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea. The thiophene ring's position and substitution pattern differ, and it lacks the urea linkage found in the target compound. This compound highlights the prevalence of the thiophene-pyridine motif in various chemical contexts. []

4-Methoxy-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide ([¹¹C]DS2OMe)

  • Compound Description: This compound, labeled with carbon-11, functions as a PET radioligand selectively targeting the δ-subunit-containing γ-aminobutyric acid type A receptors. [, ] It shows promise as a potential imaging agent for brain diseases involving these receptors.

(1-(2-((5-(4-Substitutedphenyl)furan/thiophen-2-yl)methylene)hydrazineyl)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl)-4-(1H-indol-3-yl)butanamide

  • Compound Description: This series of compounds, incorporating furan or thiophene rings and a butanamide side chain, has been investigated for anti-inflammatory activity. Bromine and methyl-substituted derivatives demonstrated notable activity compared to other analogues. []

1-Cyclopropyl-3-(3-((1-(2-methoxyphenyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)methyl)phenyl)urea

  • Compound Description: Synthesized through a nine-step process, this triazoline-quinazolinone compound has been characterized by various spectroscopic methods and single-crystal X-ray diffraction. Theoretical studies using density functional theory (DFT) have provided insights into its molecular and crystal structure and physicochemical properties. []

Morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-yl)thio)acetate

    4-Substituted-1-(2-methyl-6-(pyridin-3-yl)nicotinoyl)semicarbazides

    • Compound Description: This series of compounds was designed using a molecular hybridization strategy and evaluated for their anticancer activity against various cancer cell lines. Notably, compound 4n (1-(2-methyl-6-(pyridin-3-yl)nicotinoyl)-4-(2,4,6-trichlorophenyl)semicarbazide) exhibited significant anticancer activity with IC50 values ranging from 8.89 μmol/L to 11.45 μmol/L. []

    Bis{3-(3-bromo-4-methoxyphenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-1,2,4-triazol-3-ato}iron(II) methanol disolvate

    • Compound Description: This compound is a charge-neutral, low-spin iron(II) complex with a pseudo-octahedral coordination environment. []

    (1-(2-(1H-Indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea

    • Compound Description: This compound exhibits antitumor activity as assessed by MTT assay. Docking studies have been conducted to investigate its interactions with the CDK4 protein, suggesting a potential mechanism for its antitumor effects. []

    1-[3-(4-Bromo-2-methyl-2H-pyrazol-3-yl)-4-methoxyphenyl]-3-(2,4-difluorophenyl)urea (Nelotanserin)

    • Compound Description: Identified as a potent inverse agonist of the 5-hydroxytryptamine(2A) receptor, this compound shows promise in treating insomnia. It enhances slow-wave sleep and consolidates non-rapid eye movement (NREM) sleep stages, reducing awakenings. []

    N-(3-((4-(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide Derivatives

    • Compound Description: This series, synthesized through a multi-step process involving T3P-catalyzed amide bond formation, was evaluated for antibacterial activity. []

    Methyl 2-{[4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate (phpy2NS)

    • Compound Description: This compound serves as a ligand in the synthesis of zinc(II), cadmium(II), and mercury(II) complexes. Its structure and coordination behavior have been studied using X-ray crystallography. []

    N-{[4-(1,2,3-Triazol)pyridin-3-yl]sulfonyl}urea Derivatives

    • Compound Description: This series of compounds, synthesized via copper-catalyzed azide-alkyne cycloaddition, displays potential anticancer activity against various human cancer cell lines, including colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancer. []

    1-{[3-(Thiophen-2-yl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-2,3-dihydro-1H-indole-2,3-dione

    • Compound Description: This compound's crystal structure reveals an envelope conformation of the isoxazole ring and intermolecular hydrogen bonding contributing to its supramolecular architecture. []

    5-(2-methylimidazo[1,2-a]pyridin-3-yl)-2,5-dihydro-1,3,4-thiadiazol-2-amines

    • Compound Description: This series of compounds was designed and synthesized as potential anti-inflammatory agents. Docking studies suggest they could act as inhibitors of prostaglandin reductase. In vitro evaluation using the human red blood cell membrane stabilization method identified compounds 6a, 6b, 6c, and 6f, featuring meta-nitro, para-nitro, meta-hydroxy, and trimethoxy substitutions, respectively, as significant anti-inflammatory agents. []

    4-Amino-3-mercapto-5-pyridin-3′-yl-[1,2,4]-triazole Derivatives

    • Compound Description: This group of compounds, including thiazolidinones (3a-i) and Mannich bases (4a-i), was synthesized from 4-amino-5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol (1). These derivatives were evaluated for their antimicrobial and antitubercular activities. []

    2-[3-Amino-5-methyl-5-(pyridin-3-yl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]propanoic Acid Derivatives

    • Compound Description: Synthesized using an alum-catalyzed green method, these compounds were characterized using spectroscopic techniques. []

    (2S)-1-(1H-Indol-3-yl)-3-[5-(3-methyl-2H-indazol-5-yl)pyridin-3-yl]oxypropan-2-amine (A443654)

    • Compound Description: This compound displays potent and selective inhibition of Akt kinase, making it a potential therapeutic agent for T-cell acute lymphoblastic leukemia (T-ALL). []

    2-Methoxy-5-arylamido-N-(pyridin-3-ylmethyl)benzamides

    • Compound Description: This series of compounds was synthesized and found to exhibit anti-platelet aggregation activity. Among the tested compounds, compound 1a showed the highest activity with adenosine diphosphate (ADP) as the inducer, compound 1b exhibited the best activity with arachidonic acid (AA), and compound 1m showed significant activity with collagen. []

    Properties

    CAS Number

    2034477-55-7

    Product Name

    1-(2-Methoxyphenyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea

    IUPAC Name

    1-(2-methoxyphenyl)-3-[(2-thiophen-2-ylpyridin-3-yl)methyl]urea

    Molecular Formula

    C18H17N3O2S

    Molecular Weight

    339.41

    InChI

    InChI=1S/C18H17N3O2S/c1-23-15-8-3-2-7-14(15)21-18(22)20-12-13-6-4-10-19-17(13)16-9-5-11-24-16/h2-11H,12H2,1H3,(H2,20,21,22)

    InChI Key

    ZOLIECRRRASCNJ-UHFFFAOYSA-N

    SMILES

    COC1=CC=CC=C1NC(=O)NCC2=C(N=CC=C2)C3=CC=CS3

    Solubility

    not available

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.